Cas no 68968-07-0 (2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanamine hydrochloride)

2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanamine hydrochloride structure
68968-07-0 structure
Product Name:2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanamine hydrochloride
CAS No:68968-07-0
MF:C14H14Cl3N
MW:302.626660823822
CID:1733114
PubChem ID:3052536
Update Time:2025-04-21

2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanamine hydrochloride
    • Phenethylamine, 3-chloro-alpha-(p-chlorophenyl)-, hydrochloride
    • DTXSID50988723
    • 68968-07-0
    • 3-Chloro-alpha-(p-chlorophenyl)phenethylamine hydrochloride
    • Benzeneethanamine, 3-chloro-alpha-(4-chlorophenyl)-, hydrochloride
    • 2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
    • Inchi: 1S/C14H13Cl2N.ClH/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10;/h1-8,14H,9,17H2;1H
    • InChI Key: FUHJPTVIZSIPMA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CC(C1C=CC(=CC=1)Cl)N.Cl

Computed Properties

  • Exact Mass: 301.019183g/mol
  • Monoisotopic Mass: 301.019183g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
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